

# An In-depth Technical Guide to beta-Ionol: Chemical Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: *beta-Ionol*

Cat. No.: *B3421568*

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This guide provides a comprehensive overview of **beta-ionol**, a sesquiterpenoid alcohol of interest in the fragrance, flavor, and pharmaceutical industries. It details the precise chemical structure, IUPAC nomenclature, physicochemical properties, and synthetic pathways of this compound.

## Chemical Identity and Nomenclature

**Beta-ionol** is a cyclic terpenoid alcohol. Its structure is characterized by a trimethylcyclohexene ring linked to a butenol side chain.

IUPAC Name: (3E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol[1][2]

Chemical Formula: C<sub>13</sub>H<sub>22</sub>O[1][3]

## Physicochemical Data

The following table summarizes the key quantitative properties of **beta-ionol**, essential for experimental design and formulation development.

Property	Value	Source
Molecular Weight	194.31 g/mol	[1][4]
CAS Number	22029-76-1	[1][3][5]
Appearance	Colorless liquid	[5]
Boiling Point	107 °C at 3 mmHg	[1][6]
Density	0.928 g/mL at 20 °C	[4][6]
Refractive Index	n <sub>20</sub> /D 1.501	[4]
Flash Point	93 °C (closed cup)	[4]
Water Solubility	0.33 g/L (predicted)	[7]
logP	2.9 - 4.44 (predicted)	[5][7]

## Experimental Protocols: Synthesis of beta-Ionol

**Beta-ionol** is synthetically derived from its corresponding ketone, beta-ionone. This transformation involves the selective reduction of the ketone functional group to a secondary alcohol. While specific, detailed industrial protocols are proprietary, the synthesis can be achieved through established chemical methods.

### General Experimental Protocol: Reduction of beta-Ionone

The conversion of beta-ionone to **beta-ionol** is a standard reduction reaction. A common laboratory-scale procedure involves the use of a reducing agent such as sodium borohydride (NaBH<sub>4</sub>) in an alcoholic solvent.

#### Materials:

- beta-Ionone
- Methanol or Ethanol
- Sodium borohydride (NaBH<sub>4</sub>)

- Diethyl ether or other suitable extraction solvent
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Rotary evaporator
- Standard laboratory glassware

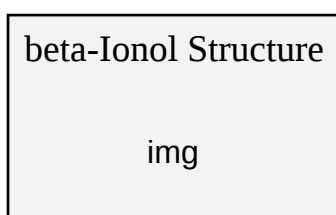
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve beta-ionone in an excess of methanol or ethanol. The flask should be cooled in an ice bath to 0-5 °C.
- **Addition of Reducing Agent:** Slowly add sodium borohydride portion-wise to the stirred solution. The molar ratio of  $\text{NaBH}_4$  to beta-ionone is typically between 1:1 and 1.5:1. The temperature should be maintained below 10 °C during the addition.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (beta-ionone) is consumed.
- **Quenching:** Once the reaction is complete, cool the flask again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
- **Solvent Removal and Extraction:** Remove the bulk of the alcoholic solvent using a rotary evaporator. The resulting aqueous residue is then extracted several times with diethyl ether.
- **Washing and Drying:** Combine the organic extracts and wash them with brine (saturated  $\text{NaCl}$  solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude **beta-ionol**. The product can be further purified by vacuum distillation or column chromatography on silica gel.

This general protocol provides a framework for the synthesis. Researchers may need to optimize reaction times, temperatures, and purification methods for their specific needs.

## Visualizations

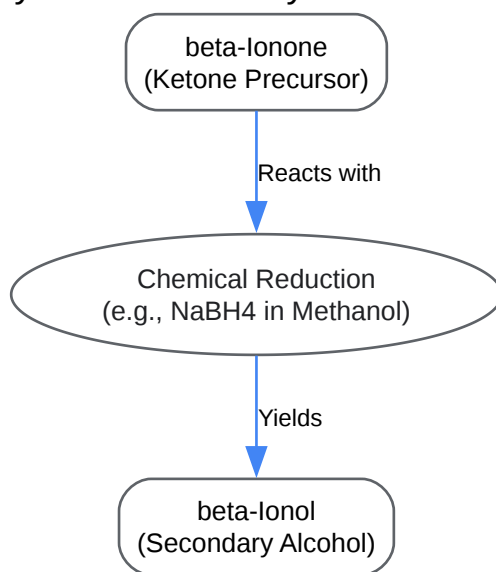
The following diagrams illustrate the chemical structure and the synthetic relationship between the precursor and the final product.



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Caption: 2D chemical structure of **beta-Ionol**.

### Synthesis Pathway of beta-Ionol



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Caption: Logical workflow for the synthesis of **beta-Ionol** from beta-Ionone.

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- To cite this document: BenchChem. [An In-depth Technical Guide to beta-Ionol: Chemical Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3421568#chemical-structure-and-iupac-name-of-beta-ionol]

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